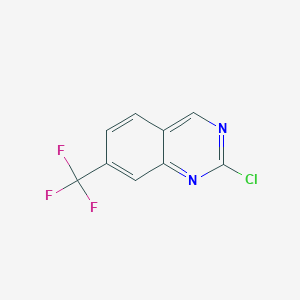

2-Chloro-7-(trifluoromethyl)quinazoline

Description

Properties

IUPAC Name |

2-chloro-7-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-14-4-5-1-2-6(9(11,12)13)3-7(5)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHECKCKJGRMXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 2-Chloro-7-(trifluoromethyl)quinazoline: A Comprehensive Technical Guide for Chemical Researchers

Introduction: The Strategic Importance of the Quinazoline Scaffold in Modern Drug Discovery

The quinazoline framework is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This heterocyclic system is integral to numerous FDA-approved therapeutics, including EGFR inhibitors like gefitinib (Iressa) and erlotinib (Tarceva) for cancer treatment, as well as antihypertensive agents such as prazosin.[1] The incorporation of a trifluoromethyl group (-CF3) into the quinazoline scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making these derivatives particularly attractive for drug development.[3] Specifically, trifluoromethyl quinazoline derivatives have shown promise as potent agents in both oncology and infectious diseases, including malaria.[3] 2-Chloro-7-(trifluoromethyl)quinazoline serves as a critical building block in the synthesis of these complex therapeutic agents, underscoring the demand for robust and well-understood synthetic pathways to this key intermediate.

This technical guide provides an in-depth exploration of the primary synthetic routes to 2-Chloro-7-(trifluoromethyl)quinazoline, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the strategic choices made at each synthetic step.

Primary Synthetic Pathway: A Two-Step Approach from 2-Amino-4-(trifluoromethyl)benzoic Acid

The most direct and well-documented route to 2-Chloro-7-(trifluoromethyl)quinazoline commences with the readily available 2-amino-4-(trifluoromethyl)benzoic acid. This pathway involves the initial construction of the quinazolinone ring system, followed by a chlorination and a selective dehalogenation.

Workflow of the Primary Synthetic Pathway

Caption: Primary synthesis route to 2-Chloro-7-(trifluoromethyl)quinazoline.

Step 1: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one

The initial and pivotal step is the construction of the quinazolinone core. This is typically achieved through the condensation of an anthranilic acid derivative with a suitable one-carbon source. The Niementowski quinazoline synthesis, which utilizes amides, is a classic and effective method.[4]

Experimental Protocol:

A mixture of 2-amino-4-(trifluoromethyl)benzoic acid and an excess of formamide is heated. The formamide serves as both the reagent, providing the C2 carbon of the quinazoline ring, and the solvent.

| Reagent/Solvent | Molar/Volume Ratio | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 2-Amino-4-(trifluoromethyl)benzoic Acid | 1 equivalent | 160-180 | 2-4 | 80-90 |

| Formamide | 5-10 equivalents |

Causality of Experimental Choices:

-

Excess Formamide: Using formamide in excess ensures the reaction goes to completion and facilitates the dissolution of the starting material.

-

High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier for the initial amide formation and subsequent intramolecular cyclization and dehydration.

Mechanistic Insights:

The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by formamide to form an N-formyl intermediate. Subsequent intramolecular cyclization between the newly formed amide and the carboxylic acid, followed by dehydration, yields the stable quinazolinone ring.

Step 2: Synthesis of 2,4-Dichloro-7-(trifluoromethyl)quinazoline

The conversion of the quinazolinone to the dichloro derivative is a critical activation step, rendering the 2- and 4-positions susceptible to further modification. This transformation is typically accomplished using a strong chlorinating agent.

Experimental Protocol:

7-(Trifluoromethyl)quinazolin-4(3H)-one is treated with phosphorus oxychloride (POCl3), often in the presence of a tertiary amine base such as N,N-diethylaniline or triethylamine, which acts as a catalyst and acid scavenger.

| Reagent/Solvent | Molar/Volume Ratio | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 7-(Trifluoromethyl)quinazolin-4(3H)-one | 1 equivalent | Reflux (approx. 110) | 4-6 | 85-95 |

| Phosphorus Oxychloride (POCl3) | 5-10 equivalents | |||

| N,N-Diethylaniline (optional) | 0.1-1 equivalent |

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl3): POCl3 is a powerful and cost-effective chlorinating and dehydrating agent suitable for this transformation.

-

Tertiary Amine: The addition of a high-boiling tertiary amine can accelerate the reaction and neutralize the HCl gas produced, preventing potential side reactions.

Mechanistic Insights:

The reaction is believed to proceed via the formation of a phosphate ester intermediate at the 4-position, which is then displaced by a chloride ion. A similar process occurs at the 2-position, which exists in tautomeric equilibrium with the 2-hydroxy form.

Step 3: Selective Reduction of 2,4-Dichloro-7-(trifluoromethyl)quinazoline

This final step is the most nuanced, requiring the selective removal of the chlorine atom at the more reactive 4-position while retaining the chlorine at the 2-position. The heightened reactivity of the C4-position towards nucleophiles is a well-established principle in quinazoline chemistry.[5] While direct nucleophilic substitution is common, a selective reduction can be achieved through catalytic hydrogenation.

Proposed Experimental Protocol:

2,4-Dichloro-7-(trifluoromethyl)quinazoline is subjected to catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source.

| Reagent/Solvent | Molar/Volume Ratio / Pressure | Temperature (°C) | Reaction Time (h) |

| 2,4-Dichloro-7-(trifluoromethyl)quinazoline | 1 equivalent | Room Temperature | 2-6 |

| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | ||

| Hydrogen Gas (H2) | 1-3 atm | ||

| Solvent (e.g., Ethanol, Ethyl Acetate) | - | ||

| Base (e.g., Sodium Acetate) | 1-2 equivalents |

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a standard and effective catalyst for the hydrogenolysis of aryl halides.[6]

-

Hydrogen Gas: A clean and efficient reducing agent for this transformation.

-

Base: The addition of a mild base like sodium acetate is crucial to neutralize the in situ generated HCl, which can otherwise poison the catalyst and lead to side reactions.

-

Reaction Conditions: Milder conditions (lower pressure and temperature) are proposed to favor the selective removal of the more labile C4-chloro group. Careful monitoring of the reaction progress by techniques such as TLC or GC-MS is essential to prevent over-reduction to the fully dehalogenated quinazoline.

Mechanistic Insights:

The catalytic hydrogenation proceeds via the oxidative addition of the aryl-chloride bond to the palladium surface, followed by hydrogenolysis to replace the chlorine atom with a hydrogen atom. The greater reactivity of the C4-position makes it more susceptible to this process under controlled conditions.

Alternative Synthetic Strategies

While the primary pathway is the most established, alternative routes offer flexibility in starting materials and synthetic design.

Synthesis from 2-Amino-4-(trifluoromethyl)benzonitrile

An alternative approach begins with 2-amino-4-(trifluoromethyl)benzonitrile. This pathway involves the initial formation of the quinazoline ring with an amino group at the 2-position, which can then be converted to the chloro-substituted target molecule.

Workflow of the Alternative Synthetic Pathway

Caption: An alternative synthesis route to 2-Chloro-7-(trifluoromethyl)quinazoline.

This route involves a cyclization reaction of the aminobenzonitrile with a suitable reagent like formamidine to yield 2-amino-7-(trifluoromethyl)quinazoline. The amino group at the 2-position can then be transformed into a hydroxyl group via a Sandmeyer-type reaction (diazotization followed by hydrolysis). The resulting 2-hydroxy-7-(trifluoromethyl)quinazoline can then be chlorinated using standard reagents like POCl3, as described in the primary pathway, to afford the final product. While potentially longer, this route may be advantageous depending on the commercial availability and cost of the starting materials.

Conclusion

The synthesis of 2-Chloro-7-(trifluoromethyl)quinazoline is a critical process for the advancement of drug discovery programs targeting a range of diseases. The primary pathway, commencing from 2-amino-4-(trifluoromethyl)benzoic acid, represents a robust and efficient strategy. The key transformations—quinazolinone formation, dichlorination, and selective mono-dechlorination—are well-precedented in quinazoline chemistry. While the selective reduction of the 2,4-dichloro intermediate requires careful control of reaction conditions, it is a feasible transformation based on the principles of catalytic hydrogenation. Alternative pathways, such as those starting from the corresponding aminobenzonitrile, provide valuable flexibility for synthetic chemists. A thorough understanding of the underlying mechanisms and the rationale behind the experimental choices, as outlined in this guide, is paramount for the successful and efficient synthesis of this important chemical building block.

References

-

As the important six-membered heterocycles, quinazoline derivatives have always drawn the attention of organic and medicinal chemists for their various biological activities and significant synthetic materials. Acta Crystallographica Section E: Structure Reports Online, [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, [Link]

- Catalytic hydrogenation method for preparing 3,4-dichloroaniline.

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science, [Link]

-

Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal, [Link]

-

Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, [Link]

-

Novel quinazoline derivatives: key pharmacological activities. Ayurlog: National Journal of Research in Ayurved Science, [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange, [Link]

-

An overview of quinazolines: Pharmacological significance and recent developments. European Journal of Medicinal Chemistry, [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, [Link]

-

catalytic hydrogenation - Organic Chemistry One (1) Lecture Series Video 47. YouTube, [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate, [Link]

-

Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. ResearchGate, [Link]

-

Effect of the used level of Pd/C catalyst on hydrogenation of... ResearchGate, [Link]

-

Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal, [Link]

-

Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. RSC Publishing, [Link]

Sources

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Chloro-7-(trifluoromethyl)quinazoline, a key heterocyclic intermediate in medicinal chemistry. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery and development, offering a detailed examination of the compound's structural, physical, and chemical characteristics. By elucidating the causality behind experimental choices and providing validated protocols, this guide aims to empower scientists to effectively utilize this versatile building block in the synthesis of novel therapeutic agents. All data presented is supported by authoritative sources and accompanied by detailed experimental methodologies and visual aids to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of several FDA-approved drugs. The strategic incorporation of a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position of the quinazoline core imparts unique electronic and steric properties to 2-Chloro-7-(trifluoromethyl)quinazoline. These substitutions significantly influence its reactivity and potential as a precursor for a diverse range of pharmacologically active molecules. Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective application in the synthesis of next-generation therapeutics.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters dictate a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key physicochemical properties of 2-Chloro-7-(trifluoromethyl)quinazoline.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₄ClF₃N₂ | - |

| Molecular Weight | 232.59 g/mol | - |

| CAS Number | 1388043-95-5 | [1] |

| Predicted Boiling Point | 259.4 ± 40.0 °C | [1] |

| Predicted Density | 1.496 ± 0.06 g/cm³ | [1] |

| Calculated LogP | 3.302 | - |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | - |

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis protocol for 2-Chloro-7-(trifluoromethyl)quinazoline is not widely published, a general and robust method for the synthesis of similar 2,4-dichloro-7-fluoroquinazoline has been documented and can be adapted[2]. The synthesis typically involves a multi-step process starting from a substituted anthranilic acid.

A plausible synthetic route is outlined below:

Caption: Plausible synthetic pathway to 2-Chloro-7-(trifluoromethyl)quinazoline.

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. Although specific spectra for 2-Chloro-7-(trifluoromethyl)quinazoline are not publicly available, researchers can anticipate the following characteristic signals based on the analysis of analogous structures[3]:

-

¹H NMR: Aromatic protons on the quinazoline ring system would appear in the downfield region (typically 7.5-9.0 ppm). The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

-

¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling. Carbons bonded to nitrogen and chlorine would also have predictable chemical shifts.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (232.59 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a key diagnostic feature.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are crucial. The following section details methodologies for determining key physicochemical properties of 2-Chloro-7-(trifluoromethyl)quinazoline.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Rationale: The LogP value is a critical measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of 2-Chloro-7-(trifluoromethyl)quinazoline of known concentration in a suitable organic solvent (e.g., 1-octanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Partitioning:

-

In a separatory funnel, mix a known volume of the 1-octanol stock solution with a known volume of water (pre-saturated with 1-octanol).

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the aqueous and octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

-

Caption: Workflow for experimental LogP determination using the shake-flask method.

Kinetic Solubility Assay

Rationale: Solubility is a critical factor for oral bioavailability and formulation development. A kinetic solubility assay provides a high-throughput method for early-stage assessment.

Protocol:

-

Compound Preparation:

-

Prepare a high-concentration stock solution of 2-Chloro-7-(trifluoromethyl)quinazoline in dimethyl sulfoxide (DMSO).

-

-

Assay Plate Preparation:

-

Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of final concentrations.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

-

Measure the amount of dissolved compound in the supernatant using a suitable detection method, such as UV-Vis spectroscopy or nephelometry.

-

-

Data Analysis:

-

Plot the measured signal against the compound concentration. The concentration at which the signal plateaus or deviates from linearity is considered the kinetic solubility.

-

Caption: Workflow for the kinetic solubility assay.

Chemical Reactivity and Stability

The chemical reactivity of 2-Chloro-7-(trifluoromethyl)quinazoline is primarily dictated by the electrophilic nature of the carbon atom at the 2-position, which is activated by the adjacent nitrogen atoms and the chlorine leaving group. This makes it susceptible to nucleophilic aromatic substitution reactions.

Key Reactivity Insights:

-

Nucleophilic Substitution: The chlorine atom at the 2-position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility as a synthetic intermediate for creating diverse libraries of quinazoline derivatives.

-

Influence of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group at the 7-position further enhances the electrophilicity of the quinazoline ring system, potentially increasing the rate of nucleophilic substitution at the 2-position.

-

Stability: Quinazolines are generally stable in cold, dilute acidic and alkaline solutions. However, they can be susceptible to hydrolysis under more vigorous conditions (e.g., boiling in strong acid or base). The presence of the trifluoromethyl group is expected to enhance the overall stability of the molecule.

Conclusion and Future Perspectives

2-Chloro-7-(trifluoromethyl)quinazoline is a valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive chloro group and a stabilizing, lipophilic trifluoromethyl group makes it an attractive starting material for the synthesis of novel drug candidates. While a comprehensive experimental dataset for all of its physicochemical properties is not yet publicly available, this guide provides a solid foundation based on predicted values, data from analogous structures, and established experimental protocols.

Future work should focus on the experimental determination of the key physicochemical properties outlined in this guide. The generation of a complete and validated dataset will be invaluable to the scientific community, enabling more accurate in silico modeling and facilitating the rational design of new quinazoline-based therapeutic agents.

References

-

2-Chloro-7-(trifluoromethyl)quinoxaline | CAS#:883-94-3 | Chemsrc. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (2023). Molecules, 28(15), 5894. [Link]

-

Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). Journal of Physics: Conference Series, 2332(1), 012027. [Link]

-

2,4-Dichloro-7-fluoroquinazoline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2014). Journal of Heterocyclic Chemistry, 51(4), 887-907. [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2022). Scientific Reports, 12(1), 18695. [Link]

-

2-chloro-6-(trifluoromethyl)quinoline - 78060-56-7, C10H5ClF3N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 29, 2026, from [Link]

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2022). Pharmaceuticals, 15(5), 589. [Link]

-

Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2019). Journal of Chemistry, 2019, 8765963. [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). Molecules, 15(11), 7882-7893. [Link]

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2019). Journal of Chemical Information and Modeling, 59(10), 4258-4268. [Link]

- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents. (n.d.).

-

Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. (2016). RSC Advances, 6(1), 633-640. [Link]

-

Computing Solvation Free Energies of Small Molecules with Experimental Accuracy. (2023). Journal of the American Chemical Society, 145(5), 2884-2895. [Link]

-

Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. (2021). Results in Chemistry, 3, 100184. [Link]

-

Microbiological and Physicochemical Characterization of Small-Scale Cocoa Fermentations and Screening of Yeast and Bacterial Strains To Develop a Defined Starter Culture. (2019). Applied and Environmental Microbiology, 85(12), e00385-19. [Link]

-

Characterization of Physicochemical Properties and Microbial Communities of Tibetan Plateau Selenium-Rich Soil. (2023). Agronomy, 13(3), 856. [Link]

-

Physicochemical characterization of drug nanocarriers. (2018). Drug Delivery, 25(1), 1009-1028. [Link]

-

A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. (2020). New Journal of Chemistry, 44(28), 12135-12144. [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1854. [Link]

Sources

- 1. 2-chloro-7-(trifluoromethyl)quinazoline CAS#: 1388043-95-5 [m.chemicalbook.com]

- 2. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to the Biological Activity of Quinazoline Derivatives

Executive Summary

The quinazoline scaffold (1,3-diazanaphthalene) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While its applications range from antimicrobial to anti-inflammatory therapeutics, its dominance in oncology, specifically as a tyrosine kinase inhibitor (TKI), has revolutionized targeted chemotherapy.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols required to interrogate quinazoline derivatives. It is designed for researchers requiring actionable, field-proven methodologies rather than theoretical overviews.

Part 1: Oncology – The Dominant Domain (EGFR Inhibition)

The commercial and clinical success of quinazolines is anchored in their ability to inhibit the Epidermal Growth Factor Receptor (EGFR).[1][2]

Mechanism of Action: ATP Competition & Covalent Binding

Quinazoline derivatives function primarily as ATP-competitive inhibitors. They bind to the adenine-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the activation loop and halting downstream signaling (RAS/RAF/MEK/ERK and PI3K/AKT pathways).

-

Reversible Inhibition (1st Gen): Compounds like Gefitinib and Erlotinib bind via hydrogen bonds (Met793) and hydrophobic interactions within the ATP pocket. They are effective against wild-type EGFR and specific mutations (e.g., L858R).

-

Irreversible Inhibition (2nd/3rd Gen): To overcome resistance (specifically the T790M "gatekeeper" mutation), acrylamide moieties were introduced (e.g., Osimertinib , Afatinib ). These function as Michael acceptors, forming a covalent thioether bond with the nucleophilic thiol of Cys797 at the edge of the ATP cleft.

Structure-Activity Relationship (SAR)

The biological activity is strictly governed by substitution patterns:

| Position | Functionality | Critical SAR Notes |

| C-4 | Primary Binding | Aniline substitution is essential. The aromatic ring fits into the hydrophobic pocket. Electron-withdrawing groups (e.g., 3-Cl, 3-Br) on the aniline often enhance potency. |

| C-6 & C-7 | Solubility & PK | Electron-donating groups (alkoxy) are preferred. Long chains or morpholine/piperidine rings here improve water solubility and pharmacokinetic profiles (e.g., Gefitinib's morpholine). |

| C-2 | Steric Hindrance | Bulky substituents here are generally disfavored as they clash with the kinase hinge region, though small groups are tolerated in specific non-kinase targets. |

| N-1 | H-Bond Acceptor | Critical for hydrogen bonding with the kinase hinge region (Met793 residue in EGFR). |

Part 2: Beyond Oncology – Emerging Antimicrobial Targets

While less commercialized than cancer therapeutics, quinazolines exhibit potent antimicrobial activity through distinct mechanisms.

Bacterial DNA Gyrase Inhibition

Certain 2,4-disubstituted quinazolines act by stabilizing the DNA-gyrase complex, inducing double-strand breaks in bacterial DNA. Unlike the kinase inhibitors, antimicrobial quinazolines often require substitution at the C-2 position to maximize affinity for the bacterial enzyme pocket.

DHFR Inhibition (Antifolate Activity)

Quinazolines mimic the pteridine ring of folic acid. By inhibiting Dihydrofolate Reductase (DHFR), they deplete the pool of reduced folates required for thymidylate synthesis, effectively halting bacterial DNA replication. This mechanism parallels the action of methotrexate but can be tuned for bacterial selectivity.

Part 3: Experimental Workflows

Synthesis Protocol: The 4-Anilinoquinazoline Route

This is the industry-standard route for generating EGFR-targeting libraries. It relies on the activation of the C-4 position followed by nucleophilic aromatic substitution (

Prerequisites: Anhydrous conditions for Step 2; Fume hood (POCl3 is corrosive).

Step 1: Cyclization to Quinazolinone

-

Reflux Anthranilic acid (1.0 eq) with Formamide (5.0 eq) at 140–150°C for 4–6 hours.

-

Cool the reaction mixture to room temperature. The product (4(3H)-quinazolinone) will precipitate.

-

Filter, wash with cold water, and recrystallize from ethanol.

Step 2: Chlorination (The Activation)

-

Suspend the quinazolinone (1.0 eq) in

(Phosphorus oxychloride, 5–8 eq). -

Optional: Add a catalytic amount of

-dimethylaniline to accelerate the reaction. -

Reflux at 100°C for 3–5 hours until the solution becomes clear (indicating consumption of starting material).

-

Critical Step: Remove excess

under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to neutralize. Extract the 4-chloroquinazoline immediately (it is prone to hydrolysis).

Step 3: Nucleophilic Substitution (

-

Dissolve 4-chloroquinazoline (1.0 eq) in Isopropanol (IPA).

-

Add the substituted aniline (1.1 eq).

-

Reflux for 2–4 hours. The product usually precipitates as the hydrochloride salt.

-

Filter the solid. Wash with cold IPA and diethyl ether.

-

Validation: Confirm structure via

-NMR (Look for the singlet at ~8.5 ppm for the H-2 proton).

Biological Validation: MTT Cytotoxicity Assay

Objective: Determine

-

Seeding: Plate cells (A549) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add quinazoline derivatives at serial dilutions (e.g., 0.1 nM to 100

M). Include DMSO control (<0.5%). -

Incubation: Incubate for 48–72 hours at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Read: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Part 4: Visualization of Pathways & Workflows

Diagram 1: EGFR Signaling & Quinazoline Inhibition

This diagram illustrates the signal transduction cascade and the specific point where quinazoline derivatives (both reversible and covalent) intervene.

Figure 1: Mechanism of Action.[2][3][4] Quinazolines compete with ATP, blocking phosphorylation and halting the RAS/RAF/MEK/ERK cascade.

Diagram 2: Synthesis Workflow (4-Anilinoquinazoline)

A logical flow of the synthetic protocol described in Section 3.1.

Figure 2: Synthetic route transforming Anthranilic Acid into the bioactive 4-Anilinoquinazoline scaffold.

References

-

Mishra, N., et al. (2019). Systematic Review on Quinazoline Derivatives: A New Insight in Biological Activities.[5] Bioorganic Chemistry.[6]

-

Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery.

-

Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[7][8] Nature Reviews Cancer.

-

Rakesh, K. P., et al. (2017). Quinazoline Derivatives as Potential Antimicrobial Agents: A Review. European Journal of Medicinal Chemistry.[9][10]

-

Eck, M. J., & Yun, C. H. (2012). Structural Basis of Tyrosine Kinase Inhibition by Gefitinib and Erlotinib.[2] Proceedings of the National Academy of Sciences (PNAS).

Sources

- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 8. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-7-(trifluoromethyl)quinazoline mechanism of action

This guide details the technical specifications, chemical reactivity, and pharmacological utility of 2-Chloro-7-(trifluoromethyl)quinazoline .[1] Note that in the context of drug development, this molecule is primarily classified as a privileged scaffold and key intermediate rather than a final therapeutic agent. Its "Mechanism of Action" is dual-faceted: its chemical mechanism as a regioselective electrophile in synthesis, and the biological mechanism of the kinase inhibitors derived from it.[1]

Role: Privileged Scaffold & Kinase Inhibitor Precursor Primary Application: Synthesis of EGFR/VEGFR Tyrosine Kinase Inhibitors (TKIs)[1][2]

Part 1: Executive Technical Summary[1][2]

2-Chloro-7-(trifluoromethyl)quinazoline is a bicyclic heterocyclic building block essential for the discovery of small-molecule inhibitors targeting receptor tyrosine kinases (RTKs).[1] It serves as the structural core for a class of ATP-competitive inhibitors.[1]

-

Chemical Identity: A quinazoline ring substituted with a chlorine atom at the C2 position and a trifluoromethyl group at the C7 position.[1][2][3]

-

Pharmacophore Status: The quinazoline core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.[2] The 7-trifluoromethyl (

) group provides metabolic stability and enhances hydrophobic interactions within the binding pocket.[1] -

Mechanism Class:

Part 2: Chemical Mechanism of Action (Reactivity & Synthesis)

To utilize this molecule effectively, researchers must understand its electrophilic nature.[1] The quinazoline ring is electron-deficient, making it susceptible to nucleophilic attack.[1]

Regioselectivity (The "Warhead" Mechanism)

In the precursor state (typically 2,4-dichloro-7-(trifluoromethyl)quinazoline ), the C4 position is significantly more electrophilic than the C2 position.

-

Step 1 (C4 Substitution): Nucleophilic attack by an aniline derivative occurs preferentially at C4.[1][2] This is driven by the stronger electron-withdrawing effect of the adjacent nitrogen (N3) and the ability to stabilize the Meisenheimer complex.[1]

-

Step 2 (C2 Substitution): The 2-Chloro-7-(trifluoromethyl)quinazoline species (where C4 is already substituted) retains the chlorine at C2.[1] This C2-Cl bond is less reactive but can be displaced under harsher conditions or catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce solubilizing groups (e.g., morpholine, piperazine).

The Role of the 7-Trifluoromethyl Group[1][4]

-

Electronic Effect: The strongly electron-withdrawing

group deactivates the benzene ring, increasing the electrophilicity of the pyrimidine ring, thereby facilitating -

Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol), blocking metabolic oxidation at the C7 position (a common clearance pathway for quinazolines).[2]

Visualization: Synthetic Pathway

The following diagram illustrates the regioselective synthesis of a bioactive inhibitor from the dichloro-precursor.

Figure 1: Regioselective functionalization of the quinazoline scaffold.[1][2] The C4-Cl is displaced first, generating the 2-Chloro intermediate.[1]

Part 3: Biological Mechanism of Action (Pharmacology)[2]

The biological utility of 2-Chloro-7-(trifluoromethyl)quinazoline is realized when it is converted into a 4-anilinoquinazoline .[1] These derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1][4]

Target Interaction: EGFR Kinase Domain[1]

-

Binding Mode: The molecule functions as a Type I inhibitor, binding to the active conformation (DFG-in) of the kinase.[2]

-

Hinge Binding: The Nitrogen at position 1 (N1) acts as a Hydrogen Bond Acceptor, interacting with the backbone amide of Met793 in the EGFR hinge region.

-

Hydrophobic Pocket: The 7-trifluoromethyl group projects into a hydrophobic pocket deep within the active site.[1][2] This interaction is critical for potency and selectivity over other kinases.[1]

Signal Transduction Blockade

By occupying the ATP-binding pocket, the molecule prevents the phosphorylation of tyrosine residues on the EGFR intracellular tail.[1] This halts the downstream signaling cascades:[1]

Visualization: Signaling Inhibition

Figure 2: Mechanism of EGFR inhibition.[1][2] The quinazoline derivative competes with ATP, effectively silencing the proliferative RAS/RAF cascade.

Part 4: Experimental Protocol

Protocol: Synthesis of a 4-Anilino-2-Chloro Intermediate

Objective: To synthesize N-(3-bromophenyl)-2-chloro-7-(trifluoromethyl)quinazolin-4-amine from the dichloro precursor. This isolates the "2-chloro" species for further study or derivatization.[1]

Reagents:

-

3-Bromoaniline (1.1 eq)[1]

-

Isopropanol (IPA) or Acetonitrile (MeCN)[2]

-

Triethylamine (

) (1.5 eq)[2]

Methodology:

-

Preparation: Dissolve 1.0 mmol of 2,4-Dichloro-7-(trifluoromethyl)quinazoline in 10 mL of IPA.

-

Addition: Cool the solution to 0°C in an ice bath. Add 1.5 mmol of

, followed by the dropwise addition of 1.1 mmol 3-Bromoaniline dissolved in 2 mL IPA. -

Reaction: Allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The C4-substituted product usually precipitates.[1]

-

Workup: Filter the resulting precipitate.[1][2][5] Wash the cake with cold IPA (2 x 5 mL) and water (2 x 10 mL) to remove amine salts.

- -NMR.

Data Summary Table: Typical Reactivity Profile

| Position | Substituent | Reactivity | Preferred Reaction |

| C4 | Chlorine | High | |

| C2 | Chlorine | Moderate/Low | |

| C7 | Trifluoromethyl | Inert | Hydrophobic Interaction (Biological) |

References

-

Woodburn, J. R. (1999).[2] The epidermal growth factor receptor and its inhibition in cancer therapy.[1][4][5][6][7] Pharmacology & Therapeutics, 82(2-3), 241-250.[1][2]

-

Bridges, A. J. (2001).[2] Chemical inhibitors of protein kinases.[1][8][9][10] Chemical Reviews, 101(8), 2541-2572.[2]

-

Wissner, A., et al. (2003).[2] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63.[2]

-

PubChem Compound Summary. (2024). 2,4-Dichloro-7-(trifluoromethyl)quinazoline.[1][11] National Center for Biotechnology Information.[1]

Sources

- 1. CAS 396-02-1: 2,4-Dichloro-7-(trifluoromethyl)quinazoline [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-chloro-7-(trifluoromethyl)quinoline (C10H5ClF3N) [pubchemlite.lcsb.uni.lu]

- 4. chemijournal.com [chemijournal.com]

- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,4-DICHLORO-7-(TRIFLUOROMETHYL)QUINAZOLINE | 396-02-1 [chemicalbook.com]

solubility of 2-Chloro-7-(trifluoromethyl)quinazoline in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-7-(trifluoromethyl)quinazoline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-7-(trifluoromethyl)quinazoline, a key heterocyclic compound of interest in medicinal chemistry and drug development. Given the current absence of publicly available, specific solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and formulation experts. It outlines the theoretical principles governing solubility, presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, and offers a systematic approach to data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development objectives.

Introduction to 2-Chloro-7-(trifluoromethyl)quinazoline

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including anticancer and antimalarial agents.[1] 2-Chloro-7-(trifluoromethyl)quinazoline (Figure 1) is a substituted quinazoline derivative that holds significant potential as a building block in the synthesis of novel therapeutic agents.

Figure 1. Chemical Structure of 2-Chloro-7-(trifluoromethyl)quinazoline

Caption: Structure of 2-Chloro-7-(trifluoromethyl)quinazoline.

Understanding the solubility of this compound is a critical prerequisite for its effective use. Solubility data dictates the choice of solvents for chemical reactions and purification, informs the design of in vitro biological assays, and is a fundamental parameter in the development of viable drug formulations. This guide provides the necessary tools to establish these crucial data points.

Physicochemical Profile and Solubility Prediction

While specific experimental data is scarce, an analysis of the molecule's structure allows for a reasoned prediction of its solubility behavior.

Table 1: Physicochemical Properties of 2-Chloro-7-(trifluoromethyl)quinazoline

| Property | Value | Source |

| CAS Number | 1388043-95-5 | [2] |

| Molecular Formula | C₉H₄ClF₃N₂ | [2] |

| Molecular Weight | 232.59 g/mol | [2] |

| Predicted Boiling Point | 259.4 ± 40.0 °C | [2] |

| Predicted Density | 1.496 g/cm³ | [2] |

The structure combines a relatively non-polar aromatic quinazoline core with several polar features: two nitrogen atoms, an electronegative chlorine atom, and a highly polar trifluoromethyl group. This combination suggests that the molecule is moderately polar. Consequently, its solubility is expected to follow the "like dissolves like" principle:

-

Low solubility in non-polar solvents (e.g., hexane, toluene).

-

Moderate to high solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane).

-

Variable solubility in polar protic solvents (e.g., alcohols), depending on the balance between hydrogen bonding and overall polarity.

A related compound, 2,4-Dichloro-7-(trifluoromethyl)quinazoline, is described as having "moderate solubility in organic solvents," which supports this prediction.[3] For a systematic study, a selection of solvents from different classes should be employed, as detailed in Table 2.

Table 2: Properties of Common Organic Solvents for Solubility Screening

| Solvent | Class | Polarity (Dielectric Constant) | Boiling Point (°C) |

| n-Hexane | Non-polar | 1.9 | 69 |

| Toluene | Non-polar | 2.4 | 111 |

| Diethyl Ether | Non-polar | 4.3 | 35 |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | 77 |

| Acetone | Polar Aprotic | 21 | 56 |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 |

| Isopropanol (IPA) | Polar Protic | 18 | 82 |

| Ethanol (EtOH) | Polar Protic | 24.6 | 78 |

| Methanol (MeOH) | Polar Protic | 33 | 65 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 |

| (Data compiled from various sources)[4][5][6] |

Experimental Protocols for Solubility Determination

A two-tiered approach is recommended: a rapid qualitative assessment followed by a precise quantitative determination.

Part A: Qualitative Solubility Assessment

This initial screening provides a quick overview of solubility across a range of solvents and helps to identify suitable solvents for quantitative analysis.

Methodology:

-

Preparation: Dispense approximately 10 mg of 2-Chloro-7-(trifluoromethyl)quinazoline into a series of clean, dry 13x100 mm test tubes.

-

Solvent Addition: Add 1.0 mL of a selected solvent to the first test tube.

-

Agitation: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record: Record the observation and repeat steps 2-4 for each solvent listed in Table 2.

Caption: Expected correlation between solvent polarity and solubility.

Safety Precautions

While a specific Safety Data Sheet (SDS) for 2-Chloro-7-(trifluoromethyl)quinazoline is not widely available, data from closely related compounds, such as 4-Chloro-2-(trifluoromethyl)quinazoline, indicate potential hazards. T[7]hese compounds may cause skin, eye, and respiratory irritation. Therefore, standard laboratory safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a robust and scientifically grounded approach for determining the . By following the detailed qualitative and quantitative protocols, researchers can generate the reliable data necessary for advancing synthetic chemistry, biological screening, and formulation development. The principles and methodologies outlined here are broadly applicable to other novel chemical entities where solubility data is not yet established, serving as a valuable resource for the scientific community.

References

-

3ASenrise. 2,4-Dichloro-7-(trifluoromethyl)quinazoline, 97%. [Link]

-

ChemSynthesis. 2-chloro-6-(trifluoromethyl)quinoline. [Link]

-

NCERT. SYSTEMATIC QUALITATIVE ANALYSIS. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 1-36. [Link]

-

PubChem. 4,7-Dichloro-2-(2,3,4-trifluorophenyl)quinazoline. [Link]

-

Wikipedia. Quinazoline. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Chemistry LibreTexts. 2.9: Qualitative Analysis of Organic Compounds. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

University of California, Berkeley. Common Organic Solvents: Table of Properties. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Abhedananda Mahavidyalaya. Systematic Qualitative Analysis of Organic Compounds. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. [Link]

-

Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]

Sources

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. 2-chloro-7-(trifluoromethyl)quinazoline CAS#: 1388043-95-5 [m.chemicalbook.com]

- 3. CAS 396-02-1: 2,4-Dichloro-7-(trifluoromethyl)quinazoline [cymitquimica.com]

- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. Properties of Solvents Used in Organic Chemistry [murov.info]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Unlocking the Therapeutic Potential of 2-Chloro-7-(trifluoromethyl)quinazoline: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically approved therapeutics. The specific analog, 2-Chloro-7-(trifluoromethyl)quinazoline, presents a compelling starting point for novel drug discovery endeavors. The incorporation of a trifluoromethyl group at the 7-position is known to enhance metabolic stability and potency, while the 2-chloro substituent offers a versatile handle for synthetic elaboration. This in-depth technical guide synthesizes the current understanding of quinazoline-based pharmacophores to illuminate the most probable therapeutic targets for 2-Chloro-7-(trifluoromethyl)quinazoline. We will delve into the mechanistic rationale for these potential targets, provide detailed experimental protocols for their validation, and present a strategic framework for advancing this promising scaffold towards clinical candidacy.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

Quinazoline derivatives have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The bicyclic aromatic structure of quinazoline provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets with high affinity and selectivity.

The Strategic Importance of the 7-(Trifluoromethyl) Substitution

The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion at the 7-position of the quinazoline ring is a common strategy in medicinal chemistry to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, prolonging the half-life of the compound.[2]

-

Increase Lipophilicity: This modification can improve membrane permeability and cellular uptake.[2]

-

Modulate Receptor Binding: The electron-withdrawing nature of the -CF3 group can influence the acidity of nearby protons and alter the electronic landscape of the molecule, potentially leading to stronger interactions with target proteins.[2]

The 2-Chloro Position: A Gateway to Chemical Diversity and Potency

The chlorine atom at the 2-position of the quinazoline ring is a key reactive center. While it can contribute to the overall electronic properties and binding interactions of the parent molecule, its primary utility lies in its ability to be readily displaced by a variety of nucleophiles. This allows for the facile synthesis of a diverse library of analogs with modified properties, a crucial step in lead optimization.

Primary Therapeutic Target Class: Protein Kinases

The most extensively documented and clinically successful application of quinazoline derivatives is in the inhibition of protein kinases.[3] These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Epidermal Growth Factor Receptor (EGFR): A High-Probability Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a key driver in several cancers. Many FDA-approved EGFR inhibitors, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline scaffold.[4][5]

Mechanistic Rationale: 2-Chloro-7-(trifluoromethyl)quinazoline can serve as a key intermediate in the synthesis of potent EGFR inhibitors. The 2-chloro position is ideal for the introduction of an aniline moiety, a critical pharmacophore for binding to the ATP-binding site of the EGFR kinase domain. The 7-trifluoromethyl group can enhance the binding affinity and overall potency of the resulting compound.[6]

Signaling Pathway: EGFR and Downstream Cascades

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Library and In Vitro Kinase Assay

Objective: To synthesize a focused library of 4-anilino-7-(trifluoromethyl)quinazoline derivatives from 2-Chloro-7-(trifluoromethyl)quinazoline and evaluate their inhibitory activity against EGFR.

Methodology:

-

Synthesis:

-

Dissolve 2-Chloro-7-(trifluoromethyl)quinazoline (1 equivalent) in isopropanol.

-

Add a substituted aniline (1.2 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold isopropanol and dry under vacuum.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

-

In Vitro EGFR Kinase Assay (Example using a luminescence-based assay):

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, and a source of ATP.

-

Add the recombinant human EGFR kinase domain to the buffer.

-

Add a suitable peptide substrate.

-

Add the synthesized quinazoline derivatives at varying concentrations (typically a serial dilution).

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add a detection reagent that measures the amount of ADP produced (luminescence is proportional to kinase activity).

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value for each compound.

-

| Compound | Aniline Substituent | Hypothetical EGFR IC₅₀ (nM) |

| 1a | 3-chloro-4-fluoroaniline | 50 |

| 1b | 3-ethynyl-aniline | 25 |

| 1c | 4-methoxy-aniline | 200 |

Secondary Therapeutic Target Class: Cytoskeletal Proteins

Tubulin: Disrupting the Cellular Scaffolding

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Tubulin polymerization inhibitors are a well-established class of anticancer agents. Several quinazoline derivatives have been reported to inhibit tubulin polymerization, often by binding to the colchicine site.

Mechanistic Rationale: The planar quinazoline scaffold can mimic the structural features of known colchicine-site binders. Substitutions at the 2-position of the quinazoline ring can be tailored to optimize interactions with the hydrophobic pockets of the colchicine binding site on β-tubulin, leading to the inhibition of microtubule assembly and subsequent cell cycle arrest at the G2/M phase and apoptosis.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for assessing tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine if 2-Chloro-7-(trifluoromethyl)quinazoline or its derivatives inhibit the polymerization of purified tubulin.

Methodology:

-

Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The absorbance increases as tubulin polymerizes.

-

Compare the polymerization curves of treated samples to a vehicle control.

Emerging Therapeutic Target Class: DNA Damage Repair Enzymes

Poly(ADP-ribose) Polymerase (PARP): A Target for Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Some quinazoline-based compounds have been identified as PARP inhibitors.

Mechanistic Rationale: The quinazoline scaffold can be functionalized to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP. This allows the compound to bind to the catalytic domain of PARP, inhibiting its enzymatic activity. The 7-trifluoromethyl group could potentially enhance binding affinity through favorable interactions within the active site.

Conclusion and Future Directions

2-Chloro-7-(trifluoromethyl)quinazoline is a promising scaffold for the development of novel therapeutics. The evidence strongly suggests that its primary potential lies in the development of protein kinase inhibitors, with EGFR being a high-priority target. Furthermore, the potential for this scaffold to inhibit tubulin polymerization and PARP activity warrants further investigation.

The strategic path forward involves:

-

Library Synthesis: Leveraging the 2-chloro position to synthesize a diverse library of analogs.

-

Broad Spectrum Screening: Profiling this library against a panel of cancer cell lines and a broad range of kinases to identify potent and selective lead compounds.

-

Mechanism of Action Studies: For promising hits, conducting detailed mechanistic studies, including cell cycle analysis, apoptosis assays, and target engagement studies.

-

In Vivo Efficacy Studies: Advancing lead compounds into preclinical animal models of relevant diseases.

By systematically exploring these potential therapeutic avenues, the full potential of 2-Chloro-7-(trifluoromethyl)quinazoline as a starting point for the development of next-generation targeted therapies can be realized.

References

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - Intern

- Synthesis, biological evaluation, and computational studies of some novel quinazoline deriv

- Full article: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.

- Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors - PubMed.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.

- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC - NIH.

- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre

- An insight into the therapeutic potential of quinazoline deriv

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

- Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - NIH.

- Discovery of Biarylaminoquinazolines as Novel Tubulin Polymeriz

- Design, Synthesis, and Antitumor Activity of Novel Quinazoline Deriv

Sources

- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 2. chemijournal.com [chemijournal.com]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 2-Chloro-7-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis of 2-Chloro-7-(trifluoromethyl)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep understanding of the causality behind the analytical choices, ensuring a robust and self-validating approach to its characterization.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in drug discovery.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a trifluoromethyl group at the 7-position and a chlorine atom at the 2-position modulates the electronic properties and lipophilicity of the quinazoline scaffold, potentially enhancing its therapeutic efficacy and metabolic stability. A thorough structural elucidation of 2-Chloro-7-(trifluoromethyl)quinazoline is paramount for understanding its reactivity, guiding further derivatization, and establishing a comprehensive profile for potential drug development.

Synthesis and Purification

A robust and reproducible synthetic route is the foundation of any chemical analysis. The synthesis of 2-Chloro-7-(trifluoromethyl)quinazoline can be approached through a multi-step process, beginning with the formation of the quinazoline core followed by chlorination.

Synthesis of the Precursor: 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

The logical starting material for the synthesis is the corresponding quinazolinone precursor. While a direct synthesis for 7-(Trifluoromethyl)quinazolin-2(1H)-one was not found in the immediate search, a common and reliable method for analogous structures involves the cyclization of an appropriately substituted anthranilic acid derivative. In this case, 2-amino-4-(trifluoromethyl)benzoic acid would be the ideal starting material.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4-(trifluoromethyl)benzoic acid in water.

-

Urea Addition: Add urea to the suspension.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

Purification: The crude 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione[2] can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a white to off-white solid.

Causality of Experimental Choices:

-

Urea as a Carbonyl Source: Urea serves as a safe and efficient source of the two carbonyl groups required to form the pyrimidine ring of the quinazolinone.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the cyclization reaction.

-

TLC Monitoring: Regular monitoring of the reaction ensures that the reaction is driven to completion and prevents the formation of side products due to prolonged heating.

Chlorination to Yield 2-Chloro-7-(trifluoromethyl)quinazoline

The conversion of the quinazolinone to the target 2-chloro derivative is a critical step. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, place the dried 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize HCl fumes.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Heating: Heat the mixture to reflux for several hours. The reaction should be monitored by TLC.

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: The aqueous mixture is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating agent that effectively converts the hydroxyl groups of the tautomeric form of the quinazolinone into chlorine atoms.

-

Excess Reagent: Using an excess of POCl₃ ensures the complete conversion of the starting material.

-

Ice Quenching: The highly exothermic reaction of POCl₃ with water is controlled by quenching on ice, preventing a runaway reaction.

-

Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting material and byproducts.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to 2-Chloro-7-(trifluoromethyl)quinazoline.

Spectroscopic Analysis

A combination of spectroscopic techniques is employed to unequivocally determine the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Proton NMR):

-

Expected Signals: The ¹H NMR spectrum of 2-Chloro-7-(trifluoromethyl)quinazoline is expected to show distinct signals for the aromatic protons.

-

The proton at position 4 is anticipated to be a singlet due to the absence of adjacent protons.

-

The protons on the benzene ring (at positions 5, 6, and 8) will exhibit a characteristic splitting pattern. The proton at C8, being adjacent to the trifluoromethyl group, may show a doublet. The protons at C5 and C6 will likely appear as a doublet and a doublet of doublets, respectively, due to their coupling with each other.

-

-

Chemical Shifts: The electron-withdrawing nature of the chlorine atom and the trifluoromethyl group will cause the aromatic protons to resonate at a lower field (higher ppm values).

¹³C NMR Spectroscopy (Carbon NMR):

-

Expected Signals: The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Distinct signals are expected for each of the nine carbon atoms in the molecule.

-

The carbon atom attached to the trifluoromethyl group (C7) will appear as a quartet due to coupling with the three fluorine atoms.

-

The carbon atoms attached to the chlorine (C2) and nitrogen atoms will be deshielded and appear at a lower field.

-

The carbon of the trifluoromethyl group itself will also be observable.

-

¹⁹F NMR Spectroscopy (Fluorine NMR):

-

Expected Signal: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This is a definitive indicator of the presence of the -CF₃ moiety.

Data Presentation:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~9.0 (s, 1H, H-4) | ~160 (C-2) | ~ -63 (s, 3F, CF₃) |

| ~8.5 (d, 1H, H-5) | ~155 (C-4) | |

| ~8.0 (d, 1H, H-8) | ~150 (C-8a) | |

| ~7.8 (dd, 1H, H-6) | ~135 (q, C-7) | |

| ~130 (C-5) | ||

| ~128 (C-6) | ||

| ~125 (C-4a) | ||

| ~123 (C-8) | ||

| ~120 (q, CF₃) |

Note: The predicted chemical shifts are estimations based on known data for similar quinazoline derivatives. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

-

Analysis: The ionized sample is introduced into the mass analyzer, and the mass-to-charge ratio (m/z) of the ions is measured.

Expected Results:

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 2-Chloro-7-(trifluoromethyl)quinazoline (C₉H₄ClF₃N₂), which is approximately 248.5 g/mol .

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak will be observed, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for quinazolines involve the loss of small molecules like HCN or chlorine radicals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

C=N stretching (in the pyrimidine ring): ~1620-1580 cm⁻¹

-

C=C stretching (aromatic rings): ~1600-1450 cm⁻¹

-

C-F stretching (trifluoromethyl group): Strong absorptions in the range of ~1350-1100 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

The presence of these characteristic absorption bands provides strong evidence for the quinazoline scaffold and the trifluoromethyl and chloro substituents.[3]

Diagram of the Analytical Workflow:

Caption: A comprehensive workflow for the structural analysis.

Crystallographic Analysis: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using specialized software.

Anticipated Structural Features:

-

Planarity: The quinazoline ring system is expected to be essentially planar.[4]

-

Bond Lengths and Angles: The bond lengths and angles will be consistent with a hybrid of aromatic and double/single bonds characteristic of the quinazoline scaffold. The C-Cl and C-CF₃ bond lengths will be in the expected ranges.

-

Intermolecular Interactions: In the crystal lattice, molecules may be packed through π-π stacking interactions between the planar quinazoline rings.[4]

Data Presentation:

| Crystallographic Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Unit Cell Dimensions | To be determined |

| Bond Length C-Cl | ~1.74 Å |

| Bond Length C-C (aromatic) | ~1.38-1.41 Å |

| Bond Length C-N | ~1.32-1.38 Å |

Note: The expected values are based on data from the closely related compound 2,4-dichloro-7-fluoroquinazoline and may differ slightly for the title compound.[4]

Conclusion: A Self-Validating Structural Dossier

The structural analysis of 2-Chloro-7-(trifluoromethyl)quinazoline requires a multi-faceted approach where each analytical technique provides a piece of the puzzle. The synthetic pathway provides the foundational material, while NMR, MS, and IR spectroscopy collectively build a strong case for the proposed structure. Finally, single-crystal X-ray crystallography offers the definitive and irrefutable proof of the molecular architecture. This comprehensive and self-validating dossier of structural information is indispensable for researchers in the field of drug discovery and development, enabling them to confidently advance this promising scaffold in their research endeavors.

References

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2022). MDPI. Retrieved January 29, 2026, from [Link]

-

N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. (2021). MDPI. Retrieved January 29, 2026, from [Link]

-

2,4-Dichloro-7-fluoroquinazoline. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2022). MDPI. Retrieved January 29, 2026, from [Link]

-